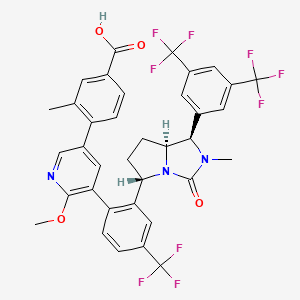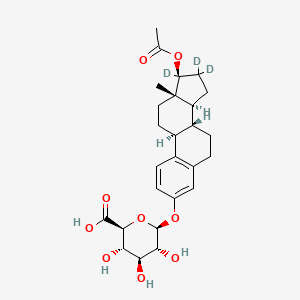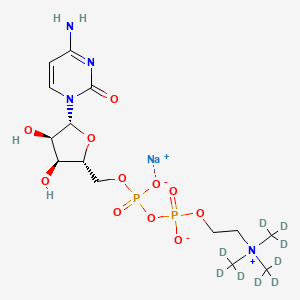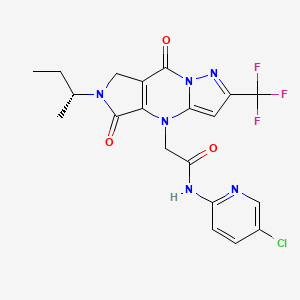
P2X3 antagonist 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2X3 antagonist 36 is a compound that selectively inhibits the P2X3 receptor, a type of purinergic receptor activated by adenosine triphosphate (ATP). P2X3 receptors are predominantly found in sensory neurons and play a crucial role in the transmission of pain and other sensory signals. By blocking these receptors, this compound has the potential to alleviate chronic pain and other conditions associated with hypersensitive nerve fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P2X3 antagonist 36 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to build the core aromatic structure.
Functionalization: Introduction of various functional groups through nucleophilic substitution, oxidation, or reduction reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
P2X3 antagonist 36 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of an alcohol group would yield an aldehyde or ketone, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
P2X3 antagonist 36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of P2X3 receptors in various chemical processes.
Biology: Investigated for its effects on sensory neurons and its potential to modulate pain signaling pathways.
Mécanisme D'action
P2X3 antagonist 36 exerts its effects by selectively binding to and inhibiting the P2X3 receptor. This receptor is an ATP-activated ion channel found on peripheral sensory neurons. By blocking the activation of P2X3 receptors, the compound prevents the transmission of pain and other sensory signals. This inhibition reduces the sensitization of nerve fibers and alleviates conditions associated with hypersensitive nerve fibers .
Comparaison Avec Des Composés Similaires
P2X3 antagonist 36 can be compared with other similar compounds, such as:
Eliapixant (BAY 1817080): Another selective P2X3 receptor antagonist with similar therapeutic potential but different pharmacokinetic properties.
This compound stands out due to its high selectivity for P2X3 receptors, which minimizes off-target effects and enhances its therapeutic potential.
Propriétés
Formule moléculaire |
C20H18ClF3N6O3 |
|---|---|
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
2-[5-[(2R)-butan-2-yl]-2,6-dioxo-11-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C20H18ClF3N6O3/c1-3-10(2)28-8-12-17(19(28)33)29(9-15(31)26-14-5-4-11(21)7-25-14)16-6-13(20(22,23)24)27-30(16)18(12)32/h4-7,10H,3,8-9H2,1-2H3,(H,25,26,31)/t10-/m1/s1 |
Clé InChI |
AHDQSCWTJUABRN-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@@H](C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
SMILES canonique |
CCC(C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
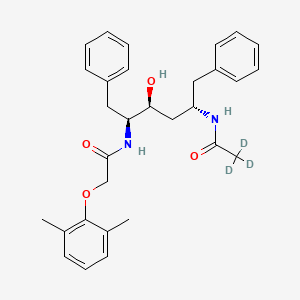


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
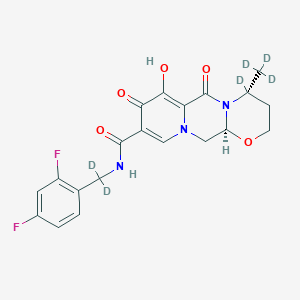
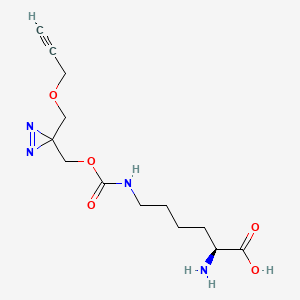
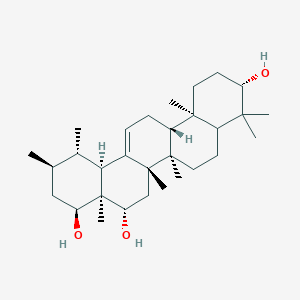
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

